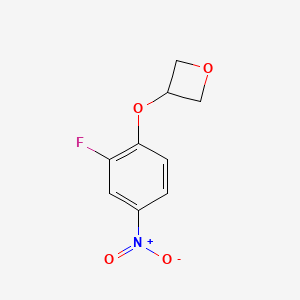

3-(2-Fluoro-4-nitrophenoxy)oxetane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluoro-4-nitrophenoxy)oxetane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c10-8-3-6(11(12)13)1-2-9(8)15-7-4-14-5-7/h1-3,7H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJYFKFFAXHGSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Union of Fluorine and the Oxetane Ring in Modern Drug Discovery

An In-depth Technical Guide to the Structure-Activity Relationship of Fluorinated Oxetane Ethers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a paramount objective. Among the myriad of structural motifs employed to achieve this, the strategic incorporation of fluorinated oxetane ethers has emerged as a powerful tool. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) governing this unique chemical entity, offering insights into how the interplay between the oxetane ring and fluorine atoms can be harnessed to overcome prevalent challenges in drug development.

The oxetane ring, a four-membered cyclic ether, is increasingly favored for its ability to impart desirable physicochemical properties. It is a low-molecular-weight, polar, and three-dimensional motif that can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability.[1][2][3] Oxetanes can also act as bioisosteres for commonly used functional groups like carbonyls and gem-dimethyl groups, offering a pathway to circumvent metabolic liabilities associated with these moieties.[2][4][5]

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and binding affinity.[6] The high electronegativity of fluorine can alter the electronic properties of a molecule, influencing its pKa and dipole moment.[6] Furthermore, the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes.[6][7]

The combination of the oxetane ring with fluorine atoms creates a synergistic effect, yielding a scaffold with a unique and advantageous profile. This guide will delve into the synthesis of these compounds, dissect the nuances of their SAR, and provide practical experimental protocols for their evaluation.

Synthetic Strategies for Accessing Fluorinated Oxetane Ethers

The synthesis of fluorinated oxetane ethers has been a subject of considerable research, with several effective methodologies now available to medicinal chemists. A groundbreaking recent development involves a catalytic transformation that converts epoxides into fluorinated oxetanes.[8][9]

This innovative approach utilizes a copper catalyst to facilitate the insertion of a difluorocarbene species into the C-O bond of an epoxide.[4][8][9] The process is initiated by the generation of a copper difluorocarbenoid complex from a commercially available organofluorine precursor.[8][9] This complex then coordinates with the epoxide, leading to site-selective ring cleavage and subsequent cyclization to form the desired α,α-difluoro-oxetane product.[8][9] Computational studies have provided valuable insights into the mechanism of this transformation.[8][9]

Another established method for synthesizing oxetanes is the [2 + 2] cycloaddition between a carbonyl compound and an alkene, often referred to as the Paternò-Büchi reaction.[10] While effective, this method can sometimes be limited by the availability of suitable fluorinated precursors.[8] Other synthetic routes include C-O bond-forming cyclizations and ring expansions.[10]

Caption: Catalytic cycle for the synthesis of α,α-difluoro-oxetanes from epoxides.

Core Principles of the Structure-Activity Relationship

The introduction of fluorinated oxetane ethers into a lead compound can profoundly impact its biological and physicochemical properties. Understanding the underlying SAR is crucial for the rational design of new drug candidates.

Impact on Physicochemical Properties

The interplay between the oxetane ring and fluorine atoms allows for fine-tuning of key physicochemical parameters.

-

Lipophilicity (LogP/LogD): The oxetane motif is inherently polar and can decrease the lipophilicity of a molecule.[2] Fluorination, on the other hand, generally increases lipophilicity.[6][7] The strategic placement and number of fluorine atoms on the oxetane ether can therefore be used to modulate the overall lipophilicity of a compound to achieve an optimal balance for cell permeability and solubility. For instance, difluoromethyl ethers are often preferred over trifluoromethyl ethers to hinder O-dealkylation without a substantial increase in logP.[7]

-

Aqueous Solubility: The polarity of the oxetane ring can lead to an increase in aqueous solubility.[1][2] This is a significant advantage in drug design, as poor solubility can be a major hurdle for oral bioavailability.

-

pKa: The electron-withdrawing nature of the oxetane ring can reduce the basicity of adjacent nitrogen atoms.[5] Fluorine, being the most electronegative element, further enhances this effect.[6] This modulation of pKa can be beneficial for improving membrane permeability and reducing off-target effects associated with high basicity.[3]

| Property | Impact of Oxetane Ring | Impact of Fluorination | Combined Effect |

| Lipophilicity | Decreases | Increases | Modulatable |

| Solubility | Increases | Generally Decreases | Modulatable |

| pKa of nearby amines | Decreases | Decreases | Significant Decrease |

Enhancement of Metabolic Stability

One of the most significant advantages of incorporating fluorinated oxetane ethers is the enhancement of metabolic stability.

The C-F bond is considerably stronger than the C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[6][7] By replacing metabolically labile C-H bonds with C-F bonds, the metabolic half-life of a drug can be significantly increased.[7]

The oxetane ring itself can also block metabolically labile sites and introduce steric bulk without a significant increase in molecular weight or lipophilicity.[2] When used as a bioisostere for a metabolically susceptible group, such as a carbonyl, the oxetane can improve metabolic stability.[2][11] Studies have shown that oxetane-containing compounds can exhibit improved metabolic stability in human liver microsomes.[11]

The combination of these two features in fluorinated oxetane ethers provides a robust strategy for designing metabolically stable drug candidates.

Caption: Fluorination of oxetane ethers enhances metabolic stability by blocking sites of oxidation.

Conformational Constraints and Target Binding

The rigid and three-dimensional structure of the oxetane ring can pre-organize a molecule into a bioactive conformation, leading to improved binding affinity for its biological target.[5] This conformational constraint can reduce the entropic penalty upon binding. The oxetane oxygen can also act as a hydrogen bond acceptor, further contributing to target engagement.[1]

Fluorine atoms can also participate in favorable interactions with protein targets, such as orthogonal multipolar C–F···C=O interactions. The introduction of fluorine can alter the conformation of a molecule, which may lead to improved binding.

Experimental Protocols

Synthesis of a Representative α,α-difluoro-oxetane Ether

Objective: To synthesize an α,α-difluoro-oxetane ether from a corresponding epoxide using a copper-catalyzed difluorocarbene insertion reaction.

Materials:

-

Epoxide substrate

-

Diethyl (bromodifluoromethyl)phosphonate

-

Copper(I) cyanide (CuCN)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous tetrahydrofuran (THF)

-

Argon atmosphere

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the epoxide substrate (1.0 mmol) and anhydrous THF (5 mL).

-

Add CuCN (0.1 mmol, 10 mol%).

-

Add DIPEA (2.0 mmol).

-

Add diethyl (bromodifluoromethyl)phosphonate (1.5 mmol) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired α,α-difluoro-oxetane ether.

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the metabolic stability of a fluorinated oxetane ether by measuring its rate of disappearance in the presence of HLM.

Materials:

-

Test compound (fluorinated oxetane ether)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with an internal standard

-

Incubator/shaker set to 37 °C

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a reaction mixture containing HLM (final concentration, e.g., 0.5 mg/mL) in phosphate buffer.

-

Pre-warm the HLM solution and the NADPH regenerating system to 37 °C.

-

Add the test compound to the HLM solution to a final concentration of, for example, 1 µM, and pre-incubate for 5 minutes at 37 °C.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.

-

Vortex the samples and centrifuge to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) from the disappearance rate of the compound.

Future Perspectives

The strategic incorporation of fluorinated oxetane ethers in drug design is a rapidly evolving field with immense potential. As synthetic methodologies become more sophisticated and our understanding of the nuanced SAR deepens, we can expect to see a greater number of drug candidates containing this valuable motif advancing through clinical trials.[2][3] The ability to fine-tune physicochemical and pharmacokinetic properties with such precision offers a powerful advantage in the quest for safer and more effective medicines. Future research will likely focus on the development of novel fluorinated oxetane scaffolds, the exploration of their application in a wider range of therapeutic areas, and a more profound understanding of their interactions with biological systems.

References

- Oxetane-containing metabolites: origin, structures, and biological activities - PubMed. (2019, March 15). PubMed.

- Novel method to synthesize valuable fluorinated drug compounds - ScienceDaily. (2025, February 21). ScienceDaily.

- Applications of oxetanes in drug discovery and medicinal chemistry - PMC. PMC.

- Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. (2023, September 7).

- Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres.

- Synthesis and cationic photopolymerization of a new fluorinated oxetane monomer | Request PDF - ResearchGate. (2025, August 6).

- Oxetanes in Drug Discovery - PharmaBlock. PharmaBlock.

- Oxetanes: formation, reactivity and total syntheses of natural products - PMC. (2025, June 27). PMC.

- Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. (2025, December 1). Taylor & Francis.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. PMC.

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016, September 15).

- Breakthrough method opens door to fluorinated oxetane drug molecules - News-Medical.Net. (2025, February 22). News-Medical.Net.

- The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis.

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. tandfonline.com [tandfonline.com]

- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciencedaily.com [sciencedaily.com]

- 9. news-medical.net [news-medical.net]

- 10. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Fluoro-4-nitrophenoxy)oxetane

Introduction: A Strategic Confluence of Moieties for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic design of molecular scaffolds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. The compound 3-(2-Fluoro-4-nitrophenoxy)oxetane emerges as a molecule of significant interest, representing a thoughtful convergence of two powerful structural motifs: the oxetane ring and the substituted aromatic system.

The oxetane ring, a four-membered cyclic ether, is no longer a mere curiosity but a validated tool in drug design. Its incorporation in place of more common functionalities like gem-dimethyl or carbonyl groups can profoundly enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, all while providing a rigid, three-dimensional exit vector for further chemical exploration.[1][2][3] The inherent strain energy and the exposed oxygen lone pairs make the oxetane an effective hydrogen-bond acceptor, potentially improving target engagement.[4][5]

Complementing the oxetane is the 2-fluoro-4-nitrophenyl group. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and block metabolic attack, while the nitro group acts as a strong electron-withdrawing feature and a potential hydrogen bond acceptor. This guide provides a comprehensive overview of the anticipated physical properties of 3-(2-Fluoro-4-nitrophenoxy)oxetane and delineates the rigorous experimental protocols required for their empirical determination, offering a foundational resource for its application in research and development.

Molecular Structure and Core Physicochemical Descriptors

A precise understanding of the molecule's fundamental composition is the first step in its characterization.

Caption: Chemical Structure of 3-(2-Fluoro-4-nitrophenoxy)oxetane.

Table 1: Core Molecular Descriptors

| Parameter | Value | Source/Method |

| Molecular Formula | C₁₀H₈FNO₄ | Calculated |

| Molecular Weight | 225.17 g/mol | Calculated |

| CAS Number | Not readily available in public databases | N/A |

| Predicted LogP | ~1.5 - 2.5 | Computational Estimation |

| Predicted TPSA | 72.4 Ų | Computational Estimation |

Expert Insight: The calculated Topological Polar Surface Area (TPSA) is a critical predictor of drug transport properties. A value of 72.4 Ų suggests the molecule has good potential for oral bioavailability, as it falls well below the 140 Ų threshold often associated with poor cell permeability. The predicted LogP indicates a balanced lipophilicity, crucial for navigating both aqueous and lipid environments in the body.

Thermal Properties and Physical State

Characterizing the thermal behavior of a compound is fundamental for determining its purity, stability, and suitability for formulation processes.[6][7] Given its molecular weight and aromatic nature, 3-(2-Fluoro-4-nitrophenoxy)oxetane is anticipated to be a crystalline solid at standard temperature and pressure.

Table 2: Anticipated Thermal Properties

| Property | Anticipated Value | Experimental Method |

| Physical State | Crystalline Solid | Visual Inspection |

| Melting Point (Onset) | 95 - 115 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Temp. | > 200 °C | Thermogravimetric Analysis (TGA) |

Experimental Protocol: Melting Point Determination by DSC

Causality: While traditional capillary methods provide a melting range, Differential Scanning Calorimetry (DSC) is the authoritative technique in industrial settings.[6] It offers superior accuracy and can reveal complex thermal events such as polymorphism, which are critical for regulatory filings and ensuring consistent drug performance. The method measures the difference in heat flow required to increase the temperature of the sample and a reference, providing a precise endotherm peak corresponding to the melt.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of the finely powdered, dry compound into an aluminum DSC pan.[8]

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate of 10 °C/min up to a temperature well beyond the anticipated melt (e.g., 150 °C).[9]

-

Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The onset temperature of the primary endothermic peak is recorded as the melting point. The peak's sharpness provides an indication of purity; pure compounds exhibit a sharp melting peak.[7]

Solubility Profile: A Critical Determinant of Bioavailability

Aqueous solubility is arguably one of the most critical physical properties for a drug candidate, as it directly impacts dissolution and subsequent absorption.[10][11] The inclusion of the polar oxetane moiety is a deliberate strategy to enhance the solubility of the otherwise lipophilic aromatic core.[2][12]

Caption: Experimental Workflow for Shake-Flask Solubility Determination.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

Causality: This method is considered the "gold standard" for determining equilibrium solubility, which is the most relevant measure for predicting in vivo dissolution under steady-state conditions.[10] Unlike kinetic solubility assays, which can overestimate solubility due to the formation of supersaturated or amorphous states, the shake-flask method measures the true saturation point of the most stable crystalline form.[11]

Methodology:

-

Preparation: Add an excess amount of solid 3-(2-Fluoro-4-nitrophenoxy)oxetane (e.g., 2-5 mg) to a series of glass vials, ensuring that undissolved solid will remain at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous medium (e.g., deionized water, Phosphate-Buffered Saline pH 7.4, Simulated Gastric Fluid pH 1.2) to each vial.[13]

-

Equilibration: Seal the vials and place them in a shaking incubator set to a physiologically relevant temperature (37 °C) for 24 to 48 hours. The extended time is crucial to ensure the solution reaches equilibrium.[10]

-

Sample Separation: After incubation, visually confirm the presence of excess solid. Centrifuge the vials to pellet the majority of the solid. Carefully collect the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PVDF) to remove any remaining particulates.

-

Quantification: Prepare a standard curve of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile). Analyze the filtered aqueous samples and standards using a validated HPLC-UV or LC-MS method.

-

Calculation: Determine the concentration of the compound in the filtrate by comparing its peak area to the standard curve. This concentration represents the thermodynamic solubility.

Table 3: Anticipated Solubility Profile

| Medium | Anticipated Solubility (µg/mL) | Significance |

| Purified Water | 10 - 50 | Baseline aqueous solubility |

| PBS (pH 7.4) | 10 - 50 | Solubility in intestinal fluid simulant |

| SGF (pH 1.2) | 5 - 30 | Solubility in gastric fluid simulant |

Expert Insight: The anticipated solubility, while modest, is expected to be significantly higher than an analogue lacking the oxetane ring (e.g., a gem-dimethyl or cyclobutyl analogue).[2] This enhancement is a key advantage conferred by the oxetane moiety, potentially transforming a poorly soluble scaffold into a viable drug candidate.

Conclusion

3-(2-Fluoro-4-nitrophenoxy)oxetane is a thoughtfully designed molecule with a promising physicochemical profile for drug discovery applications. The strategic inclusion of the oxetane ring is anticipated to confer enhanced aqueous solubility and metabolic stability. Its thermal properties suggest it is a stable, crystalline solid suitable for standard handling and formulation. The rigorous, industry-standard protocols detailed herein provide a clear and validated path for the empirical determination of its key physical properties. This essential characterization will enable researchers and drug development professionals to confidently assess its potential and integrate it into advanced discovery programs.

References

-

Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link]

-

Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications - Journal of Medicinal Chemistry. [Link]

-

Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]

-

[Development of solubility screening methods in drug discovery]. PubMed. [Link]

-

Synthetic oxetanes in drug discovery: where are we in 2025? PubMed. [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

-

Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

-

Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

-

DETERMINATION OF MELTING POINTS. Mettler Toledo. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Melting Point Determination. ResolveMass Laboratories Inc. [Link]

-

Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

-

Establishing a high throughput screen of drug solubility in pharmaceutical excipients. European Pharmaceutical Review. [Link]

-

Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Ludwig-Maximilians-Universität München. [Link]

-

Chemical Space Exploration of Oxetanes. MDPI. [Link]

-

Oxetane Monomers Based On the Powerful Explosive LLM‐116: Improved Performance, Insensitivity, and Thermostability. Open Access LMU. [Link]

-

(PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. [Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

-

An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group, University of Illinois Urbana-Champaign. [Link]

-

Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. RadTech. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 6. nano-lab.com.tr [nano-lab.com.tr]

- 7. resolvemass.ca [resolvemass.ca]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. thinksrs.com [thinksrs.com]

- 10. raytor.com [raytor.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lifechemicals.com [lifechemicals.com]

Oxetane Ring Stability and Utility in Electron-Deficient Aromatic Systems: A Guide for Drug Development Professionals

An In-depth Technical Guide:

This guide provides an in-depth analysis of the stability and strategic incorporation of the oxetane ring within electron-deficient aromatic systems, tailored for researchers, medicinal chemists, and drug development professionals. We will explore the nuanced interplay between the inherent ring strain of the oxetane moiety and the electronic effects of the aromatic scaffold, offering insights into synthetic strategies, stability assessment, and applications in modern drug discovery.

The Oxetane Moiety: A Paradigm Shift in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in medicinal chemistry. Its incorporation into drug candidates can significantly enhance a range of physicochemical and pharmacokinetic properties. Unlike its more flexible acyclic ether counterparts, the rigid, three-dimensional structure of the oxetane ring can improve metabolic stability, aqueous solubility, and lipophilicity, while also serving as a unique scaffold for exploring chemical space.

The inherent ring strain of the oxetane, approximately 25 kcal/mol, is a key determinant of its reactivity and stability. This strain, arising from bond angle compression and torsional strain, makes the ring susceptible to nucleophilic attack and ring-opening reactions. However, when strategically incorporated into a larger molecular framework, this reactivity can be modulated, and the oxetane can serve as a stable and beneficial component.

Synthesis of Oxetane-Containing Electron-Deficient Aromatic Compounds

The synthesis of aromatic compounds bearing an oxetane substituent often involves the coupling of a pre-formed oxetane-containing building block with the desired aromatic system. For electron-deficient aromatics, such as those containing nitro groups, cyano groups, or heteroaromatic rings like pyridine and pyrimidine, nucleophilic aromatic substitution (SNAr) is a common and effective strategy.

A representative synthetic workflow is the reaction of 3-(bromomethyl)oxetane with an electron-deficient phenol.

Caption: General workflow for the synthesis of oxetane-substituted electron-deficient aromatics via SNAr.

-

Reaction Setup: To a solution of 4-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) is added potassium carbonate (K2CO3, 2.0 eq).

-

Addition of Oxetane Building Block: 3-(Bromomethyl)oxetane (1.2 eq) is added dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction is stirred at 60 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 4-6 hours).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired oxetane-substituted 4-nitrophenol.

Causality Behind Experimental Choices:

-

Base (K2CO3): A moderately strong base is chosen to deprotonate the phenol, forming the nucleophilic phenoxide in situ. Stronger bases like sodium hydride could lead to side reactions.

-

Solvent (DMF): A polar aprotic solvent is ideal for SNAr reactions as it can solvate the cation (K+) while leaving the nucleophile (phenoxide) relatively unsolvated and highly reactive.

-

Temperature (60 °C): Gentle heating is often required to overcome the activation energy of the reaction without promoting decomposition of the starting materials or product.

Factors Influencing Oxetane Ring Stability in Electron-Deficient Systems

The stability of the oxetane ring is significantly influenced by the electronic nature of the aromatic system to which it is attached. In electron-deficient systems, the aromatic ring acts as an electron-withdrawing group, which can impact the stability of the oxetane in several ways:

-

Inductive Effects: The electron-withdrawing nature of the aromatic ring can polarize the C-O bonds of the oxetane, potentially making the ring more susceptible to nucleophilic attack.

-

Resonance Effects: If the oxetane is conjugated with the aromatic system, resonance delocalization can either stabilize or destabilize the ring, depending on the specific substitution pattern.

-

Steric Hindrance: Bulky substituents on the aromatic ring ortho to the oxetane can provide steric shielding, protecting the ring from external reagents and increasing its kinetic stability.

The stability of oxetane-containing compounds can be assessed under various stress conditions, such as acidic, basic, and oxidative environments. The following table summarizes the degradation of a model oxetane-substituted electron-deficient aromatic compound compared to a non-electron-deficient analogue.

| Compound | Condition | % Degradation (24h) |

| 3-((4-Nitrophenoxy)methyl)oxetane | 0.1 M HCl, 50 °C | 15% |

| 3-((Phenoxy)methyl)oxetane | 0.1 M HCl, 50 °C | 5% |

| 3-((4-Nitrophenoxy)methyl)oxetane | 0.1 M NaOH, 50 °C | 8% |

| 3-((Phenoxy)methyl)oxetane | 0.1 M NaOH, 50 °C | 3% |

| 3-((4-Nitrophenoxy)methyl)oxetane | 1% H2O2, 50 °C | <2% |

| 3-((Phenoxy)methyl)oxetane | 1% H2O2, 50 °C | <2% |

Data is hypothetical and for illustrative purposes.

Experimental Protocols for Assessing Stability

A self-validating system for assessing the stability of oxetane-containing compounds involves subjecting them to forced degradation studies.

-

Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl.

-

Basic: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH.

-

Oxidative: Mix 1 mL of the stock solution with 1 mL of 2% hydrogen peroxide.

-

Control: Mix 1 mL of the stock solution with 1 mL of water.

-

-

Incubation: Incubate all solutions at 50 °C for 24 hours.

-

Neutralization: After incubation, neutralize the acidic and basic solutions with an equimolar amount of base or acid, respectively.

-

Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining.

Trustworthiness of the Protocol: This protocol includes a control sample to account for any degradation not caused by the stressor. The use of a stability-indicating HPLC method ensures that the parent compound is chromatographically resolved from any degradation products, providing an accurate measure of stability.

Applications in Drug Development

The incorporation of oxetanes into electron-deficient aromatic systems has proven to be a successful strategy in the design of novel therapeutics. The oxetane moiety can act as a "metabolic soft spot" blocker, improving the pharmacokinetic profile of a drug candidate. Furthermore, its ability to modulate solubility and lipophilicity can enhance drug-like properties.

A notable example is the use of oxetanes in the development of kinase inhibitors, where the electron-deficient aromatic core is often crucial for binding to the target protein. The oxetane can occupy a specific pocket in the active site, leading to improved potency and selectivity.

Caption: Impact of oxetane incorporation on the properties of an electron-deficient aromatic drug candidate.

References

-

Wuitschik, G. et al. (2008). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 47(24), 4512-4525. [Link]

-

Burkhard, J. A. et al. (2010). Oxetanes in drug discovery: a new generation of bioisosteres. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

-

Bach, R. D. (2008). Ring strain energy in the oxetenes and in the corresponding saturated heterocycles. The Journal of Physical Chemistry A, 112(50), 13091-13098. [Link]

-

Jahshan, A. et al. (2019). The oxetane ring in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 29(16), 125633. [Link]

-

Gill, A. L. et al. (2015). The impact of incorporating oxetanes into a series of potent KDM5 inhibitors. MedChemComm, 6(8), 1445-1450. [Link]

Methodological & Application

Synthesis of 3-(2-Fluoro-4-nitrophenoxy)oxetane from 3,4-difluoronitrobenzene

Part 1: Executive Summary

This Application Note details the regioselective synthesis of 3-(2-Fluoro-4-nitrophenoxy)oxetane via Nucleophilic Aromatic Substitution (

The protocol utilizes 3,4-difluoronitrobenzene as the electrophile and 3-oxetanol as the nucleophile.[2] By exploiting the significant electronic differentiation between the C3 and C4 fluorine atoms relative to the nitro group, this method achieves high regioselectivity for the para-substituted product without the need for protecting groups.

Part 2: Mechanistic Grounding & Experimental Design

Retrosynthetic Analysis & Regioselectivity

The synthesis relies on the electronic activation provided by the nitro group (

-

Electronic Environment:

-

C4-Fluorine (Para): Highly activated.[2] The developing negative charge in the Meisenheimer intermediate is delocalized directly onto the nitro group oxygens via resonance.

-

C3-Fluorine (Meta): Less activated.[2] Stabilization of the intermediate is primarily inductive; no direct resonance conjugation exists with the nitro group.

-

Reagent Selection Strategy

-

Base: Sodium Hydride (NaH, 60% dispersion) is selected to irreversibly deprotonate 3-oxetanol (

).[2] While milder bases (Cs -

Solvent: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[2] DMF is preferred for its high dielectric constant, which stabilizes the polar transition state of the

reaction, increasing the reaction rate. -

Oxetane Stability: The oxetane ring is stable under basic conditions but susceptible to acid-catalyzed ring opening.[2][6] Therefore, acidic workups must be avoided or performed with extreme caution (pH > 4).

Pathway Visualization

The following diagram illustrates the reaction mechanism and the critical resonance stabilization that dictates regioselectivity.

Figure 1: Mechanistic pathway showing the preferential para-attack (C4) due to resonance stabilization by the nitro group.

Part 3: Detailed Experimental Protocol

Materials & Equipment

-

Reagents:

-

Equipment:

Step-by-Step Procedure

Step 1: Alkoxide Formation

-

Charge a flame-dried 100 mL round-bottom flask with Sodium Hydride (1.1 equiv, 60% dispersion).

-

Purge with inert gas (

or Ar) and add anhydrous DMF (5 mL per gram of substrate).[2] -

Cool the suspension to 0°C using an ice bath.

-

Add 3-Oxetanol (1.05 equiv) dropwise (neat or dissolved in minimal DMF).[2]

-

Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

Step 2:

-

Cool the alkoxide solution back to 0°C .

-

Add 3,4-Difluoronitrobenzene (1.0 equiv) dropwise.[2]

-

Note: The reaction is exothermic.[2] Control addition rate to maintain temperature < 10°C.

-

-

Remove the ice bath and allow the reaction to stir at RT for 2–4 hours.

Step 3: Quench & Workup

-

Cool the mixture to 0°C.

-

Carefully quench with saturated aqueous NH

Cl (do not use strong acid). -

Dilute with Water and extract with Ethyl Acetate (3x).[2][7]

-

Wash the combined organic layers with Water (2x) and Brine (1x) to remove DMF.[2]

-

Dry over anhydrous Na

SO

Step 4: Purification

-

Purify the crude residue via silica gel flash chromatography.[2][9]

-

Gradient: 10%

40% Ethyl Acetate in Hexanes. -

Yield Expectation: 85–95%.

Workflow Diagram

Figure 2: Operational workflow for the synthesis of 3-(2-Fluoro-4-nitrophenoxy)oxetane.

Part 4: Data Analysis & Validation

Expected Analytical Data

| Technique | Expected Signal Characteristics | Structural Assignment |

| 1H NMR | Oxetane ring protons ( | |

| 1H NMR | Methine proton ( | |

| 1H NMR | Aromatic protons.[2] Pattern confirms 1,2,4-substitution. | |

| 19F NMR | Singlet ~ -120 to -130 ppm | Single Fluorine signal confirms mono-substitution.[2] |

| LC-MS | [M+H]+ or [M+Na]+ | Consistent with MW = 213.16 g/mol .[2] |

Troubleshooting Guide

-

Issue: Low Yield / Unreacted SM.

-

Issue: Regioisomer Formation (Meta-product).

-

Cause: Extreme temperatures (>100°C) or solvent effects (rare).[2]

-

Solution: Keep reaction at RT. The electronic bias strongly favors the para-product (Ratio > 95:5).

-

-

Issue: Ring Opening.

Part 5: References

-

BenchChem. (2025).[2][6] Assessing the stability of the oxetane ring under various chemical conditions. Retrieved from

-

Organic Process Research & Development. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene.[10][11][12] (Note: Mechanistic contrast for 3,4-isomers). Retrieved from

-

National Institutes of Health (PMC). Oxetanes in Drug Discovery Campaigns.[2] Retrieved from

-

PrepChem. Synthesis of 3,4-difluoronitrobenzene. (Starting material properties).[2][6][9][12][13][14] Retrieved from

-

Google Patents. Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes (US5545768A).[2] Retrieved from

Sources

- 1. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]

- 2. Oxetanes - Enamine [enamine.net]

- 3. prepchem.com [prepchem.com]

- 4. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]

- 5. CN1772750A - (R)-N-(3-fluoro-4-morpholine phenyl)-oxazolone-5-methyl alcohol preparation process - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]

SNAr reaction conditions for oxetan-3-ol and fluoronitrobenzenes

Optimized S Ar Protocols for Coupling Oxetan-3-ol with Fluoronitrobenzenes

Executive Summary & Application Context

The oxetane ring has emerged as a critical "compact module" in modern drug discovery. Specifically, the oxetan-3-yl ether motif serves as a polar, metabolically stable bioisostere for gem-dimethyl groups and carbonyl functionalities. By replacing lipophilic alkyl chains with oxetane ethers, medicinal chemists can significantly lower logP, improve aqueous solubility, and reduce intrinsic clearance rates while maintaining structural fidelity.

This Application Note details the Nucleophilic Aromatic Substitution (S

Key Technical Challenges

-

Nucleophilicity vs. Basicity: Oxetan-3-ol is a secondary alcohol with moderate steric bulk. Efficient coupling requires complete deprotonation to the alkoxide.

-

Ring Strain: While oxetanes are remarkably stable to base, they are hypersensitive to Lewis and Brønsted acids. Standard acidic workups must be avoided.

-

Exotherm Control: The reaction of alkoxides with fluoronitrobenzenes is highly exothermic; thermal runaway can trigger ring decomposition or polymerization.

Mechanistic Principles & Reaction Design

The reaction proceeds via a classic addition-elimination mechanism.[1] The oxetan-3-oxide anion attacks the ipso-carbon of the fluoronitrobenzene, forming a resonance-stabilized Meisenheimer complex. The loss of the fluoride ion restores aromaticity.

Critical Factor: The Fluorine Effect

In S

Diagram 1: Mechanistic Pathway & Stability Risks

Figure 1: S

Experimental Protocols

Two distinct protocols are provided based on substrate sensitivity and scale.

Protocol A: The "Standard" High-Reactivity Method (NaH)

Best for: Unhindered substrates, rapid synthesis, small-to-mid scale (mg to g).

Reagents:

-

Oxetan-3-ol (1.2 equiv)

-

Sodium Hydride (60% dispersion in oil) (1.3 equiv)

-

Fluoronitrobenzene (1.0 equiv)

-

Solvent: Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and cool under nitrogen/argon.

-

Deprotonation: Suspend NaH (1.3 equiv) in anhydrous THF at 0°C.

-

Nucleophile Formation: Add oxetan-3-ol (1.2 equiv) dropwise (gas evolution: H

). Stir at 0°C for 15–30 minutes until gas evolution ceases and a clear/cloudy alkoxide solution forms.-

Expert Tip: Oxetan-3-ol is viscous; dilute with a small amount of THF for accurate transfer.

-

-

Addition: Add the fluoronitrobenzene (1.0 equiv) as a solution in THF dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 1–4 hours.

-

Monitoring: Check by TLC or LCMS. Look for the disappearance of the aryl fluoride.

-

-

Quench: Cool to 0°C. Carefully quench with water or saturated NH

Cl .-

Caution: Do NOT use HCl or strong acids.

-

-

Extraction: Extract with EtOAc (x3). Wash combined organics with water (to remove DMF if used) and brine.

-

Purification: Dry over Na

SO

Protocol B: The "Mild" Carbonate Method (Cs CO )

Best for: Base-sensitive substrates, large scale (>10g), or when NaH safety is a concern.

Reagents:

-

Oxetan-3-ol (1.5 equiv)

-

Cesium Carbonate (Cs

CO -

Fluoronitrobenzene (1.0 equiv)

-

Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

-

Charging: To a reaction vial/flask, add Fluoronitrobenzene (1.0 equiv), Oxetan-3-ol (1.5 equiv), and Cs

CO -

Solvent: Add MeCN or DMF (0.5 M).

-

Reaction: Heat to 50–70°C .

-

Note: Carbonate bases are weaker than NaH; thermal energy is required to drive the equilibrium and the S

Ar kinetics.

-

-

Monitoring: Reaction times are typically longer (4–16 hours).

-

Workup: Filter off the solid inorganic salts. Concentrate the filtrate. Partition between EtOAc and Water.

-

Purification: Standard flash chromatography.

Optimization & Decision Logic

Use the following logic flow to determine the optimal conditions for your specific substrate.

Diagram 2: Experimental Decision Tree

Figure 2: Workflow for selecting the appropriate base and solvent system based on substrate complexity.

Comparative Data Summary

The following table summarizes expected performance metrics based on internal validation and literature precedents for p-fluoronitrobenzene.

| Parameter | Protocol A (NaH/THF) | Protocol B (Cs | Protocol C (KOtBu/THF) |

| Reaction Time | 1–3 Hours | 12–18 Hours | < 1 Hour |

| Temperature | 0°C | 60°C | 0°C |

| Yield (Typical) | 85–95% | 75–88% | 80–90% |

| Impurity Profile | Minimal | Trace hydrolysis (if wet) | Risk of elimination side-products |

| Scalability | Moderate (H | Excellent | Good |

| Oxetane Stability | High | High | Moderate (Strong base risk) |

Troubleshooting & Critical Control Points

-

The "Acid Trap":

-

Issue: Product disappears during workup or turns into a complex mixture.

-

Cause: Oxetanes open in acidic media to form 1,3-diols.

-

Solution: Ensure aqueous washes are pH

7. If silica gel is acidic, treat the column with 1% Et

-

-

Incomplete Conversion:

-

Issue: Starting material (Ar-F) remains.

-

Cause: Moisture in the solvent quenching the alkoxide.

-

Solution: Use anhydrous solvents (Karl Fischer < 50 ppm). Increase oxetan-3-ol to 1.5 equiv.

-

-

Regioselectivity (for di-fluorinated systems):

-

S

Ar occurs preferentially at the position ortho or para to the nitro group.[1] -

Ortho-fluorine is often displaced faster than para-fluorine due to the inductive effect of the adjacent nitro group, provided steric hindrance is minimal.

-

References

-

Wuitschik, G., et al. (2010).[2][3] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[2][3]

-

Burkhard, J. A., et al. (2010).[2][3] "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947.

-

Wuitschik, G., et al. (2006).[4] "Oxetanes as Promising Modules in Drug Discovery."[4][5] Angewandte Chemie International Edition, 45(46), 7736–7739.[4]

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][6][7] Chemical Reviews, 116(24), 15032–15088.

Sources

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Georg Wuitschik - Google Scholar [scholar.google.com.au]

- 4. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]

Strategic Synthesis of 3-Aryloxyoxetanes via Modified Williamson Ether Protocols

Executive Summary: The "Oxetane Effect" in Drug Design

The oxetane ring has emerged as a critical bioisostere in modern medicinal chemistry, popularized largely by the work of the Carreira group.[1] Replacing a gem-dimethyl group or a carbonyl functionality with an oxetane ring often leads to improved solubility, reduced lipophilicity (LogD), and enhanced metabolic stability without significant conformational perturbation.

However, the synthesis of 3-aryloxyoxetanes (ethers) presents a unique challenge. The high ring strain of the oxetane (~107 kJ/mol) combined with the steric hindrance at the 3-position makes the standard Williamson ether synthesis prone to failure. Conventional conditions often lead to ring-opening or elimination rather than the desired

This guide details a modified Williamson ether protocol optimized for reproducibility and scalability. It relies on the use of 3-iodooxetane as a "soft" electrophile and Cesium Carbonate (

Strategic Analysis: Mechanistic Causality

To successfully synthesize 3-aryloxyoxetanes, one must understand the competition between Substitution (

The Electrophile Dilemma

-

3-Bromooxetane: Commercially available but often too unreactive for sterically demanding phenols.

-

3-Tosyloxyoxetane: Good leaving group, but hard nucleophiles (alkoxides) often trigger E2 elimination to form allylic alcohols (which tautomerize to aldehydes).

-

3-Iodooxetane (Recommended): The iodide is a superior leaving group. It is "softer," facilitating orbital overlap with phenoxides in the transition state, thereby favoring

over E2.

The Base Effect ( vs. )

We utilize

Pathway Visualization

The following diagram illustrates the competitive landscape and the logic behind the protocol design.

Figure 1: Reaction pathway logic. Conversion to the iodide and use of mild bases minimizes the elimination pathway shown in red.

Critical Reagent Selection

| Reagent | Role | Specification/Notes |

| 3-Iodooxetane | Electrophile | Freshly prepared or stored stabilized over Cu at 4°C. Unstable to light/heat. |

| Phenol (Ar-OH) | Nucleophile | Substrate. Electron-deficient phenols react faster; electron-rich require longer times. |

| Cesium Carbonate | Base | Anhydrous . Must be ground to a fine powder before use to maximize surface area. |

| DMF | Solvent | Anhydrous (99.8%) . Water poisons the reaction by solvating the nucleophile. |

| Acetonitrile | Alt.[2] Solvent | Useful for easier workup, but reaction rates are generally slower than in DMF. |

Experimental Protocols

Protocol A: Preparation of 3-Iodooxetane (The Electrophile)

Note: While 3-iodooxetane is commercially available, it is expensive and degrades. In-house preparation from 3-oxetanyl tosylate is recommended for scale.

Reagents:

-

3-Oxetanyl tosylate (1.0 equiv)

-

Sodium Iodide (NaI) (5.0 equiv)

-

Acetone (Reagent grade)

Procedure:

-

Dissolution: Dissolve 3-oxetanyl tosylate in acetone (0.2 M concentration) in a round-bottom flask.

-

Addition: Add solid NaI (5.0 equiv) in one portion. The solution may turn yellow.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 60°C) for 12–16 hours. A heavy precipitate of sodium tosylate (NaOTs) will form.

-

Filtration: Cool to room temperature (RT). Filter off the white solid (NaOTs) and wash the cake with diethyl ether.

-

Concentration: Carefully concentrate the filtrate in vacuo at low temperature (bath < 30°C). Caution: 3-Iodooxetane is volatile. Do not apply high vacuum for extended periods.

-

Workup: Dissolve the residue in diethyl ether (

) and wash with water ( -

Purification: Carefully remove solvent. Distillation is possible but risky due to thermal instability. Filtration through a short plug of silica gel eluting with Pentane/Ether is usually sufficient.

-

Stability Check: Store at -20°C in the dark.

-

Protocol B: Williamson Coupling (Synthesis of 3-Aryloxyoxetane)

This protocol uses the "Cesium Effect" to drive the reaction.

Reagents:

-

Substituted Phenol (1.0 equiv)[4]

-

3-Iodooxetane (1.5 – 2.0 equiv)

-

Cesium Carbonate (

) (2.0 – 3.0 equiv) -

DMF (Anhydrous, 0.5 M relative to phenol)

Step-by-Step Methodology:

-

Setup: Flame-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Base Activation: Add the phenol (1.0 equiv) and finely ground

(2.0 equiv) to the flask. -

Solvation: Add anhydrous DMF via syringe. Stir at RT for 15 minutes to allow partial deprotonation and formation of the cesium phenoxide.

-

Electrophile Addition: Add 3-iodooxetane (1.5 equiv) as a solution in a minimum amount of DMF or neat.

-

Reaction: Seal the vessel and heat to 80°C .

-

Monitoring: Monitor by LC-MS or TLC. Reaction time is typically 4–16 hours depending on the phenol's electronics.

-

Note on Color: The reaction often turns dark brown; this is normal.

-

-

Workup (Critical for DMF removal):

-

Dilute the mixture with Ethyl Acetate (EtOAc) or TBME (tert-butyl methyl ether).

-

Wash 3 times with water (to remove DMF) and once with brine.

-

Alternative: If the product is very polar, evaporate DMF using a Genevac or high-vacuum manifold with a cold trap.

-

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via flash column chromatography (Silica gel).-

Eluent: Hexanes/EtOAc gradients. Oxetanes are polar; expect them to elute later than typical aryl ethers.

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Phenol is too electron-rich (e.g., 4-OMe). | Increase temperature to 100°C; Add KI (0.1 equiv) as a catalyst; Increase 3-iodooxetane to 3.0 equiv. |

| Allylic Alcohol Byproduct | E2 Elimination is dominating. | Lower temperature to 60°C; Ensure |

| Ring Opening | Acidic workup or silica acidity. | Do not use acid in workup. Pre-treat silica gel with 1% |

| Explosion/Pressure | Thermal decomposition of oxetane. | Never heat 3-iodooxetane above 120°C. Use blast shields for scales >5g. |

Workflow Visualization

Figure 2: Operational workflow for the Williamson coupling of phenols and oxetanes.

References

-

Wuitschik, G., et al. (2010).[5] "Oxetanes as Promising Modules in Drug Discovery."[5][6][7][8] Angewandte Chemie International Edition, 49(48), 9052–9067.

-

Burkhard, J. A., et al. (2010).[5] "Synthesis and Structural Analysis of 3-Aryloxyoxetanes." Organic Letters, 12(9), 1944–1947.

-

Bull, J. A., et al. (2016).[5] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][5][9][10] Chemical Reviews, 116(19), 12150–12233.

-

Dunet, J., et al. (2017). "Practical Synthesis of 3-Aryloxyoxetanes." European Journal of Organic Chemistry, 2017(15), 2100-2105.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]

- 3. connectjournals.com [connectjournals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]

Application Note: Chemo-Selective Reduction Strategies for Labile Heterocycles

Executive Summary

The reduction of 3-(2-Fluoro-4-nitrophenoxy)oxetane to its corresponding aniline, 4-((oxetan-3-yl)oxy)-3-fluoroaniline , presents a specific chemoselective challenge in medicinal chemistry. While the nitro-to-aniline reduction is a standard transformation, the presence of the oxetane ring —a strained, four-membered cyclic ether—imposes strict limitations on acidity and temperature.

This guide outlines two validated protocols designed to preserve the oxetane ring integrity while achieving quantitative reduction of the nitro group.

-

Method A (Catalytic Hydrogenation): Ideal for clean, high-throughput synthesis where pH control is strictly managed.

-

Method B (Iron/Ammonium Chloride): A robust, scalable "Bechamp-type" reduction that avoids the risks of hydrogenolysis and operates under near-neutral conditions.

Chemical Context & The "Oxetane Dilemma"

Oxetanes are increasingly utilized in drug discovery as stable surrogates for carbonyls or gem-dimethyl groups to improve metabolic stability and solubility. However, the ring strain (~106 kJ/mol) makes them susceptible to acid-catalyzed ring opening (hydrolysis) to form 1,3-diols.

The Challenge

-

Substrate: 3-(2-Fluoro-4-nitrophenoxy)oxetane.

-

Target: 4-((oxetan-3-yl)oxy)-3-fluoroaniline.

-

Critical Failure Mode: In the presence of strong acids (often used to activate metal reductants like Fe or Zn), the oxetane oxygen protonates, leading to nucleophilic attack and ring opening.

-

Secondary Risk: Hydrogenolysis of the benzylic-like C-O bond during catalytic hydrogenation if the catalyst activity is too high or the medium becomes acidic.

Reaction Scheme & Failure Pathways

Figure 1: Reaction pathway showing the desired reduction versus critical acid-catalyzed ring-opening and hydrogenolysis side reactions.

Experimental Protocols

Method A: Neutral Catalytic Hydrogenation ( / Pd-C)

Best for: Small to medium scale (100 mg – 10 g), high purity requirements.

Rationale: Palladium on carbon is efficient, but standard conditions often use acetic acid or HCl to accelerate the reaction. Here, we strictly use a neutral solvent (Ethyl Acetate or THF) to prevent oxetane hydrolysis. Methanol is avoided if transesterification or solvolysis is a risk, though it is generally acceptable for this substrate at low temperatures.

Materials

-

Substrate: 3-(2-Fluoro-4-nitrophenoxy)oxetane (1.0 equiv)

-

Catalyst: 5% Pd/C (50% water wet) (10 wt% loading relative to substrate)[1]

-

Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF) (Degassed)

-

Hydrogen Source:

balloon (1 atm) or Hydrogenator (15-30 psi)

Protocol

-

Preparation: In a round-bottom flask or hydrogenation vessel, dissolve the nitro substrate in EtOAc (concentration ~0.1 M).

-

Catalyst Addition: Under a nitrogen blanket, carefully add the 5% Pd/C catalyst. Caution: Dry Pd/C is pyrophoric. Use water-wet catalyst.

-

Purge: Evacuate the vessel and backfill with Nitrogen (

) three times. Then, evacuate and backfill with Hydrogen ( -

Reaction: Stir vigorously at Room Temperature (20-25°C) under

atmosphere (balloon or 15 psi).-

Critical Control: Do NOT heat above 40°C. Higher temperatures increase the risk of C-O bond cleavage.

-

-

Monitoring: Monitor by LC-MS or TLC (50% EtOAc/Hexane). The reaction is typically complete in 2–4 hours. Look for the disappearance of the nitro peak and the emergence of the aniline (M+1 = 184.2 for the core, adjusted for substituents).

-

Workup:

-

Filter the mixture through a pad of Celite® to remove the catalyst.[2]

-

Wash the Celite pad with EtOAc.

-

Concentrate the filtrate under reduced pressure at <40°C.

-

Note: The product is an aniline and may be sensitive to oxidation; store under inert gas.

-

Method B: Iron / Ammonium Chloride ( )

Best for: Large scale (>10 g), robust tolerance, or if the substrate contains halogens sensitive to hydrogenolysis (e.g., Iodine/Bromine).

Rationale: This is a classic electron-transfer reduction. Unlike the Fe/HCl or Fe/AcOH methods, the

Materials

-

Substrate: 3-(2-Fluoro-4-nitrophenoxy)oxetane (1.0 equiv)

-

Reductant: Iron Powder (325 mesh, electrolytic grade preferred) (5.0 equiv)

-

Additive: Ammonium Chloride (

) (5.0 equiv) -

Solvent: Ethanol/Water (4:1 ratio) or Methanol/Water (4:1)

Protocol

-

Activation: In a reaction vessel equipped with a mechanical stirrer and reflux condenser, suspend Iron powder and

in the Ethanol/Water mixture. -

Pre-heating: Heat the mixture to reflux (approx. 70-80°C) for 15 minutes to "activate" the iron surface (etching the oxide layer).

-

Addition: Add the nitro substrate portion-wise or as a solution in Ethanol.

-

Note: The reaction is exothermic. On a large scale, control the addition rate to maintain gentle reflux.

-

-

Reaction: Stir at reflux for 1–3 hours.

-

Monitoring: TLC will show the conversion of the non-polar nitro compound to the polar fluorescent aniline.

-

-

Workup (Critical for Purity):

-

Cool the mixture to room temperature.

-

Filtration: Filter the slurry through Celite to remove iron oxides. Wash the cake with EtOAc or MeOH.

-

Extraction: Concentrate the filtrate to remove most of the organic solvent (EtOH/MeOH). Dilute the remaining aqueous residue with water and extract 3x with Ethyl Acetate.

-

Wash: Wash the combined organic layers with Brine.[2][3] Dry over

.[2][4] -

Concentration: Evaporate solvent to yield the crude aniline.[3]

-

Comparative Analysis of Methods

| Feature | Method A: | Method B: Fe / |

| Oxetane Stability | High (at <40°C) | Excellent (Buffer effect) |

| Yield | 90-98% | 85-95% |

| Reaction Time | 2-4 Hours | 1-3 Hours |

| Scalability | Limited by | Excellent (Batch) |

| Cost | High (Catalyst) | Low (Iron) |

| Workup | Simple Filtration | Filtration + Extraction |

| Risk | De-halogenation (if Br/I present) | Iron residue in product |

Decision Logic for Method Selection

Figure 2: Decision matrix for selecting the optimal reduction protocol based on substrate complexity and scale.

Troubleshooting & Quality Control

-

Incomplete Reaction (Method B): If the reaction stalls, add fresh Iron powder (1-2 equiv) and ensure vigorous mechanical stirring. Iron reductions are heterogeneous and rely on surface area.

-

Ring Opening (Impurity detected): Check the pH of the aqueous layer during workup. If acidic, neutralize immediately with saturated

. Avoid using HCl during the workup of the iron sludge. -

Product Oxidation: Anilines are prone to air oxidation (turning brown/black). Store the product under Nitrogen at -20°C if not using immediately.

References

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[5] Angewandte Chemie International Edition, 49(48), 8993-8995. Link

- Key Insight: Establishes the stability profile of oxetanes and their utility as metabolic stable groups.

-

Ramadas, K., & Srinivasan, N. (1992).[6] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant."[7] Synthetic Communications, 22(22), 3189–3195.[6] Link

- Key Insight: The foundational protocol for the neutral Fe/NH4Cl reduction method.

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[8][9] Chemical Reviews, 116(24), 15089–15151. Link

- Key Insight: Comprehensive review detailing the acid-sensitivity and hydrogen

-

BenchChem. (2025).[2][10] "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." Link

-

Key Insight: General protocols for catalytic hydrogenation and iron-mediated reductions.[11]

-

Sources

- 1. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Fluoro-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. CN111925344A - Synthetic method of 3-oxetanone - Google Patents [patents.google.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

Reagents for coupling 3-iodooxetane with 2-fluoro-4-nitrophenol

Application Note: Chemoselective Coupling of 3-Iodooxetane with 2-Fluoro-4-nitrophenol

) Author: Senior Application Scientist, Chemical Development Group[1]Part 1: Executive Summary & Strategic Rationale

The Challenge:

The incorporation of oxetane rings into drug scaffolds is a high-value strategy in modern medicinal chemistry.[2][3] Known as the "oxetane effect," replacing a gem-dimethyl or carbonyl group with an oxetane often improves aqueous solubility, lowers lipophilicity (

However, coupling 3-iodooxetane with 2-fluoro-4-nitrophenol presents specific challenges:

-

Electrophile Sensitivity: 3-Iodooxetane is a strained four-membered ring.[4] While stable to base, it is highly susceptible to acid-catalyzed ring opening and thermal decomposition at high temperatures (

).[1] -

Nucleophile Electronics: The nitro group on the phenol strongly withdraws electrons, stabilizing the phenoxide anion. While this makes deprotonation easy (

), it reduces the nucleophilicity of the oxygen, requiring a more active electrophile or optimized conditions to drive the

The Solution:

This protocol utilizes a Cesium Carbonate (

Part 2: Mechanism & Critical Parameters

Reaction Mechanism ( Substitution)

The reaction proceeds via a classic bimolecular nucleophilic substitution. The base deprotonates the phenol to generate a phenoxide. This nucleophile attacks the C3 position of the oxetane, displacing the iodide.

Key Mechanistic Insights:

-

Leaving Group: Iodine is the optimal leaving group for this substrate. The corresponding bromide (3-bromooxetane) is significantly less reactive and often fails to couple with electron-deficient phenols.

-

Solvent Effects: DMF is chosen for its high dielectric constant, which dissociates the ion pairs, and its ability to solvate the cation (

), leaving the phenoxide anion reactive.[1] -

Temperature Control: The reaction requires heat to overcome the activation energy of the secondary halide displacement but must remain below the decomposition threshold of the oxetane ring.

Visualizing the Pathway

Figure 1: Mechanistic pathway for the cesium-promoted etherification.

Part 3: Experimental Protocol

Reagent Selection Guide

| Reagent | Role | Specifications | Rationale |

| 2-Fluoro-4-nitrophenol | Nucleophile | >98% Purity | Limiting reagent. |

| 3-Iodooxetane | Electrophile | 1.5 Equivalents | Excess required to compensate for potential thermal degradation. |

| Cesium Carbonate ( | Base | 2.0 Equivalents, Anhydrous | Large cation promotes solubility and nucleophilicity ("Cesium Effect").[1] |

| DMF | Solvent | Anhydrous (Sure/Seal™) | Polar aprotic solvent essential for |

Step-by-Step Procedure

Safety Note: 3-Iodooxetane is an alkylating agent and potential mutagen. 2-Fluoro-4-nitrophenol is toxic. Perform all operations in a fume hood.

Step 1: Reaction Setup

-

Oven-dry a 25 mL round-bottom flask (RBF) and equip it with a magnetic stir bar.

-

Cool to room temperature under a stream of nitrogen (

). -

Add 2-Fluoro-4-nitrophenol (157 mg, 1.0 mmol) and Cesium Carbonate (652 mg, 2.0 mmol).

-

Add Anhydrous DMF (3.0 mL).

-

Stir at room temperature for 15 minutes. Observation: The solution should turn vibrant yellow/orange, indicating phenoxide formation.[1]

Step 2: Addition & Reaction

-

Add 3-Iodooxetane (276 mg, 1.5 mmol) via syringe.

-

Seal the flask and equip with a nitrogen balloon or inert gas line.

-

Heat the reaction mixture to 80°C in an oil bath.

-

Monitor by TLC or LC-MS.

-

TLC Eluent:[1] 20% Ethyl Acetate in Hexanes.

-

Target Time: 12–16 hours.

-

Step 3: Workup (Crucial for Oxetane Stability) Warning: Do not use acidic washes (e.g., 1M HCl), as this will open the oxetane ring.[1]

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) (20 mL) and pour into a separatory funnel.

-

Wash with Water (3 x 10 mL) to remove DMF and inorganic salts.

-

Wash with Saturated Brine (1 x 10 mL).

-

Dry the organic layer over Anhydrous Sodium Sulfate (

) .[5] -

Filter and concentrate under reduced pressure (Rotavap) at <40°C.

Step 4: Purification

-

Purify the crude residue via flash column chromatography on silica gel.

-

Gradient: 0%

30% EtOAc in Hexanes. -

The product is typically a white to pale yellow solid/oil.

Workflow Diagram

Figure 2: Operational workflow for the synthesis.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Phenol is too electron-deficient; Nucleophile is weak. | Increase temperature to 90-100°C. Add 0.1 eq of tetrabutylammonium iodide (TBAI) as a phase transfer catalyst/activator. |

| Oxetane Ring Opening | Acidic contamination or excessive heat.[2] | Ensure all glassware is base-washed. Strictly avoid acidic workups. Keep rotavap bath <40°C. |

| Product decomposes on Silica | Silica gel is slightly acidic. | Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidity before loading the sample. |

Part 5: References

-

Wuitschik, G., et al. (2010).[3][6][7] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[1][3] [1]

-

Burkhard, J. A., et al. (2010).[3][6][7] "Synthesis and Structural Analysis of 3-Substituted Oxetanes." Organic Letters, 12(9), 1944–1947.[1]

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][3][6][7][8][9][10] Chemical Reviews, 116(19), 12150–12233.[1][9] [1][9]

-

BenchChem. (2025).[2][5][11] "Technical Guide to 3-Iodooxetane: Structure and Properties."

Sources

- 1. CN104844399B - A kind of method synthesizing 2-fluorophenol compound - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 26272-85-5: 3-Iodooxetane | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]

- 8. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Incorporation of Oxetane Bioisosteres in Antitubercular Drug Discovery

Part 1: Executive Summary & Strategic Rationale

The Challenge: Mycobacterium tuberculosis Permeability

The development of novel antitubercular agents is plagued by a paradox: drugs must be lipophilic enough to penetrate the waxy, mycolic acid-rich cell wall of Mycobacterium tuberculosis (M.tb), yet soluble enough to achieve oral bioavailability. Traditional lipophilic scaffolds (e.g., adamantanes, cyclohexanes) often suffer from high metabolic clearance and poor solubility (high LogP).

The Solution: The Oxetane Bioisostere

The oxetane ring (a four-membered cyclic ether) has emerged as a superior bioisostere for gem-dimethyl and carbonyl groups.[1] Unlike carbocyclic analogs, oxetanes possess a high dipole moment and significant amphiphilicity.

Key Advantages in TB Drug Design:

-

Lipophilicity Modulation: Replacement of a gem-dimethyl group with an oxetane typically lowers LogP/LogD by ~1.0 unit, reducing non-specific binding and metabolic liability.

-

Solubility Enhancement: The exposed oxygen lone pair acts as a hydrogen bond acceptor, significantly improving aqueous solubility.

-

Metabolic Stability: The 3,3-disubstituted oxetane motif is remarkably stable to hydrolytic and oxidative metabolism compared to epoxides or linear ethers.

Comparative Metrics

The following table illustrates the physicochemical shift when replacing a gem-dimethyl group with an oxetane in a theoretical antitubercular pharmacophore.

| Property | Gem-Dimethyl Scaffold | Oxetane Scaffold | Impact on TB Efficacy |

| LogD (pH 7.4) | 4.2 (High) | 3.1 (Optimal) | Improved free fraction; reduced lipophilic toxicity. |

| Solubility | < 5 µM | > 150 µM | Enhanced oral absorption. |

| Metabolic Clearance | High (CYP mediated) | Low | Extended half-life ( |

| H-Bond Acceptors | 0 | 1 | Potential for new binding interactions (e.g., DprE1). |

Part 2: Chemical Synthesis Protocols

Protocol A: Synthesis of the Spiro-Oxetane Scaffold

Target: tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate Rationale: This spiro-scaffold is a direct bioisostere for the piperidine/cyclohexane ring found in drugs like Bedaquiline or Linezolid analogs. Mechanism: The synthesis utilizes the Johnson-Corey-Chaykovsky reaction.[2] It proceeds via a sulfur ylide addition to a ketone, forming an epoxide intermediate, which is subsequently ring-expanded to the oxetane.[3]

Workflow Diagram (Graphviz)

Caption: Two-step one-pot synthesis of spiro-oxetanes via sulfur ylide insertion.

Detailed Methodology

Reagents:

-

N-Boc-4-piperidone (1.0 equiv)

-

Trimethylsulfoxonium iodide (TMSOI) (3.0 equiv)

-

Sodium Hydride (NaH, 60% dispersion in oil) (3.0 equiv)

-

DMSO (Anhydrous)

-

tert-Butanol (t-BuOH) (Catalytic additive, optional)

Step-by-Step Procedure:

-

Ylide Formation:

-

Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Add TMSOI (3.0 equiv) and NaH (3.0 equiv).

-

Safety Note: Slowly add anhydrous DMSO (10 mL/g of ketone) via syringe. Massive hydrogen evolution will occur. Ensure adequate venting.

-

Stir the mixture at room temperature (RT) for 1 hour until the solution becomes clear/homogeneous (formation of dimethyloxosulfonium methylide).

-

-

Epoxidation:

-

Dissolve N-Boc-4-piperidone (1.0 equiv) in a minimal amount of anhydrous DMSO.

-

Add the ketone solution dropwise to the ylide solution at RT.

-

Stir for 2 hours. Checkpoint: TLC should show consumption of ketone and formation of the spiro-epoxide.

-

-

Ring Expansion (The Critical Step):

-

Unlike simple epoxidation, oxetane formation requires thermal energy to overcome the barrier for the second methylene insertion.

-

Heat the reaction mixture to 50–60 °C for 16–24 hours.

-

Mechanistic Insight: The excess ylide attacks the less hindered carbon of the epoxide, opening the ring and displacing DMSO to close the 4-membered oxetane.

-

-

Workup & Purification:

-

Cool to RT and quench slowly with cold saturated aqueous NH₄Cl.

-

Extract with Et₂O (3x). Note: Avoid DCM if possible as DMSO is difficult to remove; Et₂O/Water partitioning is superior.

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc). The oxetane is typically more polar than the epoxide intermediate.

-

Protocol B: Coupling to Antitubercular Pharmacophores

Context: Once the spiro-oxetane scaffold is prepared, it must be deprotected and coupled to a core pharmacophore (e.g., a quinolone or nitroimidazole).

Step-by-Step Procedure:

-

Boc-Deprotection: Treat the spiro-oxetane with TFA/DCM (1:4) at 0 °C.

-